1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid 1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17698105
InChI: InChI=1S/C11H17N3O2/c1-3-7(2)14-10-6-8(11(15)16)4-5-9(10)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

CAS No.:

Cat. No.: VC17698105

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 3-butan-2-yl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid
Standard InChI InChI=1S/C11H17N3O2/c1-3-7(2)14-10-6-8(11(15)16)4-5-9(10)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16)
Standard InChI Key ABPGZTVUJZUHDI-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1C2=C(CCC(C2)C(=O)O)N=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS# 2060062-28-2) is a bicyclic heterocyclic compound featuring a benzotriazole core fused to a cyclohexene ring. The molecular formula is C12H19N3O2\text{C}_{12}\text{H}_{19}\text{N}_3\text{O}_2, with a molecular weight of 237.30 g/mol . The structure includes a butan-2-yl substituent at the N1 position of the triazole ring and a carboxylic acid group at the C6 position of the tetrahydrobenzene moiety (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H19N3O2\text{C}_{12}\text{H}_{19}\text{N}_3\text{O}_2
Molecular Weight237.30 g/mol
CAS Number2060062-28-2
Boiling PointNot Available
Melting PointNot Available

The density, melting point, and boiling point remain uncharacterized in published literature, highlighting gaps in experimental data .

Synthetic Methodologies

Acylbenzotriazole Intermediate Routes

The synthesis of benzotriazole derivatives often employs N-acylbenzotriazoles as versatile intermediates. Katritzky’s acylbenzotriazole methodology enables efficient N-, O-, C-, and S-acylations under mild conditions . For the target compound, a plausible route involves:

  • Cyclohexene Ring Formation: Cyclization of a substituted benzene precursor to generate the tetrahydrobenzene moiety.

  • Triazole Ring Construction: Introduction of the 1,2,3-triazole group via [3+2] cycloaddition or diazotization reactions.

  • Side Chain Functionalization: Alkylation at N1 using butan-2-yl halides or alcohols.

Microwave-assisted synthesis, as demonstrated for analogous N-alkylated benzotriazoles , could enhance reaction efficiency and yield.

Structure-Activity Relationships (SAR)

Role of the Butan-2-yl Group

Bulky N1 substituents in benzotriazoles correlate with enhanced antimicrobial potency . The butan-2-yl group’s branched structure may optimize steric and hydrophobic interactions with biological targets, as seen in derivatives like 1-(6-methylbenzo[d] dioxol-5-yl)methyl-1H-benzotriazole .

Carboxylic Acid Functionality

The C6 carboxylic acid group introduces hydrogen-bonding capability, potentially improving target binding affinity. In quinolone-benzotriazole hybrids, similar groups modify drug mode of action and pharmacokinetics .

Comparative Analysis with Analogues

Table 2: Comparison with Related Benzotriazoles

CompoundMolecular WeightKey Biological Activity
Target Compound237.30Undocumented (predicted)
1-(2-Methoxyethyl)-Analog 225.24Not Available
4,5,6,7-Tetrabromo-1H-benzotriazole 436.73CK2 Kinase Inhibition (IC50 = 0.9 μM)
N-Benzenesulfonylbenzotriazole 259.27Anti-Trypanosoma cruzi (50 μg/mL, 95% lethality)

The target compound’s lower molecular weight compared to brominated analogues may improve bioavailability but reduce kinase affinity.

Future Research Directions

Synthetic Optimization

  • Stereoselective Synthesis: Resolve racemic mixtures to isolate enantiomers with distinct biological profiles.

  • Green Chemistry Approaches: Explore solvent-free or catalytic methods to enhance sustainability.

Biological Screening

Priority assays should include:

  • Antimicrobial Susceptibility Testing: Against Gram-positive/negative bacteria and fungi.

  • Parasitic Growth Inhibition: Focus on Leishmania spp. and Plasmodium falciparum.

  • Kinase Profiling: Evaluate CK2 and related kinase inhibition.

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